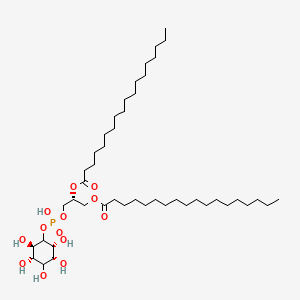

Phosphatidylinositols,soya

説明

Overview of Phosphoinositides as Key Regulators of Cellular Function

Phosphoinositides (PPIns), the phosphorylated derivatives of phosphatidylinositol (PI), are low-abundance lipids that wield significant influence over a vast array of cellular activities. darwin-nutrition.friastate.edu Despite constituting a small fraction of total cellular phospholipids (B1166683), they are crucial regulators of processes such as cell cycle progression, gene transcription, apoptosis, and cell motility. iastate.edu Their regulatory capacity stems from their ability to be rapidly synthesized and degraded, allowing for precise spatial and temporal control of signaling events. nih.gov Phosphoinositides act as signaling messengers and docking sites for a multitude of proteins, thereby controlling their localization and activity at cellular membranes. darwin-nutrition.frnih.gov This regulatory network is fundamental to membrane transport, cytoskeletal dynamics, and intracellular signaling. darwin-nutrition.fr

Diversity of Phosphoinositide Species and Their Biosynthetic Interconversion

The diversity of phosphoinositides arises from the phosphorylation of the inositol (B14025) headgroup of phosphatidylinositol at the 3, 4, and 5 positions. This process, catalyzed by a specific set of lipid kinases, generates seven distinct phosphoinositide species:

Phosphatidylinositol 3-phosphate (PI3P)

Phosphatidylinositol 4-phosphate (PI4P)

Phosphatidylinositol 5-phosphate (PI5P)

Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2)

Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3)

This interconversion is a tightly regulated and reversible process, with lipid phosphatases removing phosphate (B84403) groups to revert the phosphoinositides to their precursor forms. nih.gov The specific localization of these kinases and phosphatases to different subcellular compartments ensures that distinct pools of phosphoinositides are maintained, which is critical for defining organelle identity and function. iastate.edunih.gov

Interactive Data Table: Major Phosphoinositide Species and their Precursors

| Phosphoinositide Species | Precursor Molecule(s) | Key Synthesizing Enzyme Family |

| PI3P | Phosphatidylinositol | PI 3-kinases (Class II and III) |

| PI4P | Phosphatidylinositol | PI 4-kinases |

| PI5P | Phosphatidylinositol | PI 5-kinases |

| PI(3,4)P2 | PI3P, PI4P | PI 4-kinases, PI 3-kinases |

| PI(3,5)P2 | PI3P | PIKfyve (PI3P 5-kinase) |

| PI(4,5)P2 | PI4P | PIP5K (PI4P 5-kinase) |

| PI(3,4,5)P3 | PI(4,5)P2 | PI 3-kinases (Class I) |

Role of Phosphoinositides in Eukaryotic Intracellular Signaling

Phosphoinositides are central to two major intracellular signaling pathways in eukaryotic cells: the phospholipase C (PLC) pathway and the phosphoinositide 3-kinase (PI3K) pathway.

In the PLC pathway, the hydrolysis of PI(4,5)P2 by phospholipase C generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). iastate.edu IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+), which in turn activates a host of calcium-dependent enzymes and processes. iastate.edu DAG remains in the plasma membrane and activates protein kinase C (PKC), a family of enzymes that phosphorylate a wide range of protein targets, influencing processes like cell growth, differentiation, and apoptosis. iastate.edu

The PI3K pathway is initiated by the phosphorylation of PI(4,5)P2 by Class I PI3-kinases to produce PI(3,4,5)P3. iastate.edu This lipid second messenger recruits and activates proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of the PI3K/Akt signaling pathway is crucial for promoting cell survival, growth, proliferation, and metabolism. cerealsgrains.org

Significance of Specific Acyl Chain Compositions in Phosphatidylinositol Function

While the phosphorylation state of the inositol headgroup is a primary determinant of phosphoinositide function, the composition of the two fatty acyl chains attached to the glycerol (B35011) backbone also holds significant importance. nih.gov In mammalian cells, there is a striking enrichment of a specific molecular species of phosphatidylinositol, where the sn-1 position is occupied by stearic acid (18:0) and the sn-2 position by arachidonic acid (20:4). portlandpress.com This C38:4 acyl chain composition is not accidental and is maintained through a process of acyl chain remodeling after the initial synthesis of PI. embopress.org

This specific C38:4 structure is thought to facilitate "metabolic channeling," ensuring that the diacylglycerol produced from PI(4,5)P2 hydrolysis is efficiently recycled back into PI synthesis, thus maintaining the phosphoinositide pool during signaling events. embopress.orgmdpi.com The unique biophysical properties conferred by the combination of a saturated and a polyunsaturated fatty acid may also influence membrane fluidity and the interaction of phosphoinositides with effector proteins. springernature.comnih.gov

In contrast, phosphatidylinositols from plant sources, such as soya, exhibit a different acyl chain profile. Soya-derived phosphatidylinositol is characterized by a higher proportion of linoleic acid (18:2) and palmitic acid (16:0). cerealsgrains.orglecipro.com The dominant species in soy PI is often 16:0/18:2. rupress.org This difference in acyl chain composition between mammalian and soya-derived phosphatidylinositols likely leads to variations in their biophysical properties and their interactions within cellular membranes. For instance, the higher degree of unsaturation in soya PI can influence membrane fluidity. nih.gov

Interactive Data Table: Predominant Acyl Chain Compositions of Phosphatidylinositol

| Source | Predominant sn-1 Acyl Chain | Predominant sn-2 Acyl Chain | Common Abbreviation |

| Mammalian | Stearic Acid (18:0) | Arachidonic Acid (20:4) | C38:4 |

| Soya | Palmitic Acid (16:0) | Linoleic Acid (18:2) | 16:0/18:2 |

特性

IUPAC Name |

[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZQXPXKJFOAGE-KAEDGTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87O13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97281-52-2 | |

| Record name | Phosphatidylinositols, soya | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Soya Derived Phosphatidylinositols: Unique Characteristics and Biological Context

Distinct Molecular Species Profile of Soya Phosphatidylinositols

The defining feature of soya phosphatidylinositols lies in their specific fatty acid composition and the arrangement of these fatty acids on the glycerol (B35011) backbone. nih.gov This stereospecific distribution is a result of the enzymatic pathways involved in their synthesis. mdpi.com

Predominance of Linoleic Acid at the sn-2 Position

A hallmark of soya phosphatidylinositols is the high concentration of linoleic acid (18:2) at the sn-2 position of the glycerol backbone. nih.govresearchgate.net This is a consistent finding across various analyses of soybean phospholipids (B1166683). researchgate.net This positioning is crucial as the type of fatty acid at the sn-2 position significantly influences the physical and biological properties of the phospholipid.

Fatty Acid Composition at the sn-1 Position (Palmitic, Stearic, Linoleic Acids)

The following table summarizes the common fatty acid pairings in soya phosphatidylinositol:

| sn-1 Position | sn-2 Position |

| Palmitic Acid (16:0) | Linoleic Acid (18:2) |

| Stearic Acid (18:0) | Linoleic Acid (18:2) |

| Linoleic Acid (18:2) | Linoleic Acid (18:2) |

This table is based on findings that identify palmitic, stearic, and linoleic acids at the sn-1 position and a predominance of linoleic acid at the sn-2 position. nih.gov

Comparative Analysis with Mammalian Phosphatidylinositol Acyl Chain Composition

The fatty acid composition of soya phosphatidylinositol contrasts sharply with that of mammalian PI. In mammals, phosphatidylinositol is characteristically enriched with stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position. nih.govucl.ac.uk This fundamental difference in the acyl chain makeup has significant implications for the physical properties of membranes and the generation of lipid signaling molecules.

Below is a comparative table highlighting the typical fatty acid composition of soya and mammalian phosphatidylinositol:

| Position | Typical Fatty Acid in Soya PI | Typical Fatty Acid in Mammalian PI |

| sn-1 | Palmitic (16:0), Stearic (18:0), Linoleic (18:2) | Stearic Acid (18:0) |

| sn-2 | Linoleic Acid (18:2) | Arachidonic Acid (20:4) |

This table draws on research comparing the molecular species of soybean and animal phosphatidylinositol. nih.govucl.ac.uk

Genetic Variability and Environmental Influences on Soya Phospholipid Content

The composition of phospholipids, including phosphatidylinositol, in soybeans is not static. It is subject to both genetic control and environmental pressures. frontiersin.orgfrontiersin.org

Biosynthesis and Metabolism of Phosphatidylinositols in Soya

Pathways of de novo Phosphatidylinositol Synthesis in Plant Systems

The de novo synthesis of phosphatidylinositol (PI) is a fundamental process in plant cells, establishing the foundation for a variety of signaling and structural lipids. This pathway occurs at the endoplasmic reticulum (ER) and involves a conserved series of enzymatic reactions. ucl.ac.uk Phosphatidylinositol serves as the precursor for all phosphoinositides, which are critical regulatory molecules in cellular activities such as membrane trafficking and signal transduction. aocs.orgfrontiersin.org

The synthesis of phosphatidylinositol is fundamentally a condensation reaction between a lipid backbone and a soluble inositol (B14025) headgroup. aocs.org The two primary substrates for this reaction are cytidine diphosphate-diacylglycerol (CDP-diacylglycerol) and myo-inositol. wikipedia.orgwikipedia.org CDP-diacylglycerol is a key liponucleotide intermediate in the synthesis of several major phospholipids (B1166683). researchgate.netfrontiersin.org It is formed from phosphatidic acid (PA) and cytidine triphosphate (CTP). nih.gov Myo-inositol, a sugar alcohol, provides the characteristic headgroup for phosphatidylinositol. wikipedia.orgnih.gov The joining of these two molecules results in the formation of phosphatidyl-1D-myo-inositol and the release of cytidine monophosphate (CMP). wikipedia.orgwikipedia.org

The de novo synthesis of phosphatidylinositol from phosphatidic acid involves two main enzymatic steps. ucl.ac.uk

Formation of Phosphatidylinositol: The second step involves the transfer of the phosphatidyl group from CDP-diacylglycerol to myo-inositol. This reaction is catalyzed by phosphatidylinositol synthase (PIS), also known as CDP-diacylglycerol—inositol 3-phosphatidyltransferase. ucl.ac.ukwikipedia.org This enzyme facilitates the formation of a phosphodiester bond between the diacylglycerol backbone and the inositol ring, releasing CMP. ucl.ac.ukwikipedia.org While the reaction is reversible in vitro, it is unlikely to proceed in the reverse direction within the cell due to the low physiological concentrations of CMP. ucl.ac.uk

| Enzyme | Systematic Name | Abbreviation | Substrates | Products | Role |

|---|---|---|---|---|---|

| CDP-diacylglycerol synthase | CTP:phosphatidate cytidylyltransferase | CDS | CTP, Phosphatidic acid (PA) | CDP-diacylglycerol, Pyrophosphate | Catalyzes the rate-limiting step, activating phosphatidic acid for PI synthesis. ucl.ac.uknih.gov |

| Phosphatidylinositol synthase | CDP-diacylglycerol:myo-inositol 3-phosphatidyltransferase | PIS | CDP-diacylglycerol, myo-inositol | Phosphatidylinositol (PI), CMP | Catalyzes the final step in de novo PI synthesis. ucl.ac.ukwikipedia.orgnih.gov |

The biosynthesis of phosphatidylinositol is spatially confined within the cell. The primary site for de novo PI synthesis in eukaryotes, including plants, is the endoplasmic reticulum (ER). ucl.ac.ukaocs.orgnih.gov Both key enzymes, CDP-diacylglycerol synthase (CDS) and phosphatidylinositol synthase (PIS), are integral membrane proteins localized to the ER. ucl.ac.ukaocs.orgnih.gov Studies in Arabidopsis thaliana have identified two isoforms of PtdIns synthase, both of which are located in the ER, likely with their catalytic sites facing the cytosol. aocs.org While the ER is the major production hub, PI is subsequently distributed to other cellular membranes, including the Golgi apparatus, mitochondria, and plasma membrane, where it can be further metabolized into various phosphoinositides. biologists.comrupress.org The synthesis machinery is cytoplasmic, with studies showing that enucleated cells (cytoplasts) are capable of PI synthesis, whereas nuclei surrounded by plasma membrane (karyoplasts) are not. nih.gov

Phosphatidylinositol Turnover and Exchange Activities in Soya Membranes

In addition to de novo synthesis, phosphatidylinositol in soya membranes undergoes dynamic turnover, which is responsive to external stimuli such as plant hormones. This turnover represents a distinct metabolic activity separate from the primary biosynthetic pathway.

Isolated membranes from the hypocotyls of dark-grown soybeans exhibit rapid degradation and turnover of phospholipids. nih.gov The turnover of phosphatidylinositol, specifically, is significantly enhanced by the synthetic auxin, 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov This response is observed within the physiological range of concentrations that promote plant growth, with an optimal effect around 7 x 10⁻⁷ M. nih.gov The stimulation is specific to biologically active auxins; for instance, the growth-inactive analog 2,3-dichlorophenoxyacetic acid does not elicit the effect. nih.gov This auxin-stimulated activity can be measured either by the hydrolysis of existing PI or by an increased incorporation of radiolabeled inositol into the membrane-associated PI pool. nih.gov This suggests a direct, cell-free response of the membrane's enzymatic machinery to the hormone. nih.gov Other research has also pointed to auxin-stimulated activities at the soybean plasma membrane, including NADH oxidase activity and protein phosphorylation, indicating a complex hormonal response system located in the membrane. nih.govnasa.gov

| Parameter | Observation in Soya Membranes | Reference |

|---|---|---|

| Hormone Stimulus | 2,4-dichlorophenoxyacetic acid (2,4-D) | nih.gov |

| Optimal Concentration | Approximately 7 x 10⁻⁷ M | nih.gov |

| Observed Effect | Enhanced degradation (hydrolysis) of PI and enhanced incorporation of [³H]inositol into PI. | nih.gov |

| Specificity | The growth-inactive analog 2,3-D is ineffective. | nih.gov |

The auxin-responsive PI turnover observed in isolated soya membranes is mechanistically distinct from the de novo synthesis pathway described in section 3.1. nih.gov A key piece of evidence for this distinction lies in the cofactor requirements. The auxin-stimulated incorporation of inositol into PI is not dependent on the addition of CTP, Mg²⁺, or diglyceride. nih.gov In contrast, de novo synthesis absolutely requires CTP for the CDP-diacylglycerol synthase reaction and typically involves Mg²⁺ as a cofactor for kinase and transferase activities. nih.gov The lack of dependence on these crucial substrates for de novo synthesis indicates that the auxin-responsive phenomenon is likely a direct exchange of inositol headgroups on a pre-existing lipid backbone or a rapid recycling pathway, rather than the construction of new PI molecules from phosphatidic acid. nih.gov

Manganese (Mn2+) and Cytidine Nucleotide Stimulation of Exchange

In soya, the incorporation of myo-inositol into phosphatidylinositol can occur via an exchange reaction. Research on microsome fractions from the hypocotyls of dark-grown soybean seedlings has revealed that this process is notably stimulated by the presence of manganese ions (Mn2+) and cytidine nucleotides. nih.gov The optimal concentration for Mn2+ stimulation was found to be 10 mM. nih.gov

The reaction shows a specific requirement for cytidine nucleotides, with Cytidine monophosphate (CMP), Cytidine diphosphate (CDP), and Cytidine triphosphate (CTP) all being effective stimulants. nih.gov In contrast, other nucleotides did not promote the exchange activity, nor did magnesium ions (Mg2+). nih.gov This exchange activity, which is responsive to auxin, is associated with membranes and functions optimally at a pH of 8. nih.gov The activity was localized to markers for the endoplasmic reticulum and Golgi apparatus, indicating its distinction from the de novo biosynthetic pathway and from polyphosphoinositide metabolism at the plasma membrane. nih.gov

| Stimulator | Optimal Condition/Effective Forms | Effect on Phosphatidylinositol Exchange |

| Manganese (Mn2+) | 10 mM | Stimulation |

| Cytidine Nucleotides | CMP, CDP, CTP | Stimulation |

| Magnesium (Mg2+) | Not effective | No stimulation |

| Other Nucleotides | Not effective | No stimulation |

Phosphorylation of Phosphatidylinositol in Soya to Generate Phosphoinositides

The phosphorylation of phosphatidylinositol is a critical step in generating a class of signaling molecules known as phosphoinositides. In soya, this process is carried out by enzymes known as phosphatidylinositol kinases, which add phosphate (B84403) groups to the inositol head group of phosphatidylinositol. A key enzyme in this pathway, particularly within the context of symbiotic nodule formation, is Phosphatidylinositol 3-kinase (PI3K). nih.govnih.govpnas.orgpnas.org

Phosphatidylinositol 3-Kinase (PI3K) Activity in Soya Nodules

Research has identified and characterized Phosphatidylinositol 3-kinase (PI3K) in soya, revealing its significant role during the development of root nodules, the symbiotic organs where nitrogen fixation occurs. nih.govnih.govpnas.org While PI3K is a well-known enzyme in mammalian and yeast cells, its characterization in plants, such as soya, has highlighted its importance in unique plant processes like nodule organogenesis. nih.govnih.gov

A distinctive form of PI3K is specifically induced during the organogenesis of soybean nodules. nih.govnih.govpnas.org Studies have shown that while a root-specific form of PI3K is expressed in the roots, its expression is repressed during the formation of nodules. nih.govnih.gov Concurrently, a specific nodule form of the PI3K gene becomes highly expressed in young, developing root nodules, particularly between 12 to 15 days old. nih.govnih.gov As the nodules mature, the expression of this nodule-specific form is repressed, and the root form is reinduced. nih.govnih.gov

The timing of the nodule-specific PI3K induction is closely correlated with a period of intense membrane proliferation. nih.govnih.gov This temporal link suggests that PI3K plays a crucial role in the development of the peribacteroid membrane, a specialized host-derived membrane that encloses the nitrogen-fixing bacteria (bacteroids) within the nodule cells, forming a subcellular compartment. nih.govnih.gov The increased PI3K activity is thought to be pivotal for the biogenesis of this extensive membrane system. nih.govnih.gov

The polypeptides encoded by the soya PI3K cDNAs exhibit significant sequence homology to both PI3Ks and phosphatidylinositol 4-kinases (PI4Ks) found in mammals and yeast. nih.govnih.gov Analysis of the cloned cDNAs—one from the root (SPI3K-5) and one from the nodule (SPI3K-1)—reveals that they share 98% sequence identity in their coding regions. nih.govnih.gov The encoded proteins show 50-60% similarity and 20-40% identity with their mammalian and yeast counterparts, indicating a conserved evolutionary origin and function. nih.govnih.gov

| Soya PI3K Isoform | Encoded Peptide Length | Homology to Mammalian/Yeast PI3Ks & PI4Ks |

| SPI3K-5 (Root form) | 814 amino acids | 50-60% similarity, 20-40% identity |

| SPI3K-1 (Nodule form) | 812 amino acids | 50-60% similarity, 20-40% identity |

Functional assays have confirmed the enzymatic activity and specificity of soya PI3K. nih.govnih.gov When the soya PI3K enzyme was expressed in Escherichia coli, it demonstrated the ability to phosphorylate phosphatidylinositol specifically at the D-3 position of the inositol ring. nih.govnih.gov This reaction exclusively generates phosphatidylinositol 3-phosphate, confirming its identity as a true Phosphatidylinositol 3-kinase and distinguishing it from other phosphatidylinositol kinases, such as PI4K, which phosphorylate at the D-4 position. nih.govnih.govpnas.org

Phosphatidylinositol 4-Kinase (PI4K) in Plant Systems

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PtdIns) at the 4-position of the inositol ring, producing phosphatidylinositol 4-phosphate (PI4P). This reaction is a critical step in the biosynthesis of polyphosphoinositides, which are key signaling molecules involved in a myriad of cellular processes in plants, including membrane trafficking, cytoskeletal organization, and responses to environmental stimuli.

In plant systems, including soya, PI4Ks are broadly classified into two major types: Type II and Type III. These classifications are based on their molecular weight, domain architecture, and sensitivity to inhibitors. While much of the detailed characterization has been performed in model plants like Arabidopsis thaliana and rice (Oryza sativa), the fundamental aspects of PI4K structure and function are largely conserved across higher plants.

Type III PI4Ks are further subdivided into α and β isoforms.

Type IIIα PI4Ks are large proteins (approximately 220 kDa) characterized by the presence of a pleckstrin homology (PH) domain.

Type IIIβ PI4Ks are smaller (around 120 kDa) and notably lack a PH domain. Instead, they possess a unique, highly charged repetitive segment known as the Plant PI4K Charged (PPC) region. This PPC region is involved in targeting the enzyme to the plasma membrane and in binding to phospholipids.

A search of the Glycine max genome reveals the presence of genes encoding putative PI4K enzymes, suggesting that soya possesses a complement of these critical enzymes necessary for normal growth and development. For instance, a phosphatidylinositol 3-kinase (PI3K) identified in soybean also contains a PI4K catalytic domain, indicating a potential overlap or dual functionality in phosphoinositide metabolism.

Biochemical Properties and Substrate Specificity

The biochemical properties of plant PI4Ks determine their activity and role in cellular signaling. While specific data for soya PI4Ks is limited, studies on orthologs from other plant species provide significant insights.

Plant PI4Ks utilize ATP to phosphorylate the D-4 hydroxyl group of the inositol ring of phosphatidylinositol. The catalytic activity of these enzymes is dependent on the presence of divalent cations, typically Mg²⁺ or Mn²⁺.

The substrate specificity of PI4Ks is generally directed towards phosphatidylinositol. However, the lipid environment of the membrane can influence their activity. The PPC domain of plant Type IIIβ PI4Ks, for example, has been shown to bind to phosphatidic acid (PA), phosphatidylinositol (PI), and phosphatidylinositol 4-phosphate (PI4P) in vitro, but not to other phospholipids like phosphatidylcholine (PC), phosphatidylinositol 5-phosphate (PI5P), or phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). nih.gov This suggests that the local lipid composition of the membrane can regulate the recruitment and activity of these enzymes.

Table 1: General Biochemical Properties of Plant Type IIIβ PI4Ks

| Property | Description |

|---|---|

| Substrate | Phosphatidylinositol (PtdIns) |

| Product | Phosphatidylinositol 4-phosphate (PI4P) |

| Cofactor | ATP, Mg²⁺/Mn²⁺ |

| Key Domain | Plant PI4K Charged (PPC) region |

| PPC Domain Binding | Phosphatidic acid, Phosphatidylinositol, Phosphatidylinositol 4-phosphate |

Regulation of PI4K Activity in Soya

The activity of PI4Ks in plants is tightly regulated to ensure proper cellular function. This regulation can occur at multiple levels, including transcriptional control, post-translational modifications, and protein-lipid interactions.

Gene expression studies in various plant species have shown that PI4K genes are differentially expressed in response to a range of developmental cues and environmental stresses. For instance, in soybean, various protein kinase gene families are known to be responsive to abiotic stresses, and it is likely that GmPI4K genes are also part of these complex signaling networks.

Protein-protein interactions are another key mechanism for regulating PI4K activity. In mammalian systems, PI4Ks are known to interact with a variety of proteins that can modulate their localization and enzymatic activity. While specific interacting partners for soya PI4Ks have yet to be extensively characterized, it is anticipated that similar regulatory complexes exist.

Furthermore, the interaction of PI4Ks with specific lipid microdomains within cellular membranes, facilitated by domains such as the PPC region, is a crucial aspect of their regulation. nih.gov This localization ensures that PI4P is produced at the right time and place to recruit downstream effector proteins and initiate specific signaling cascades.

Table 2: Potential Regulatory Mechanisms of Soya PI4Ks (based on general plant studies)

| Regulatory Mechanism | Description |

|---|---|

| Transcriptional Regulation | Differential gene expression in response to developmental signals and environmental stresses (e.g., drought, salinity). |

| Protein-Protein Interactions | Association with regulatory proteins that can modulate kinase activity and subcellular localization. |

| Protein-Lipid Interactions | Targeting to specific membrane domains via lipid-binding domains like the PPC region, influenced by local lipid composition. |

| Post-Translational Modifications | Potential regulation by phosphorylation, although this is yet to be fully elucidated in plants. |

Membrane Dynamics and Subcellular Localization of Soya Phosphatidylinositols

Transfer of Phosphatidylinositol Between Membrane Fractions in Soya

Studies utilizing membrane fractions from dark-grown soybean (Glycine max L. Merr.) have provided significant insights into the non-vesicular transport of phosphatidylinositol (PI). This process is fundamental for distributing newly synthesized lipids from their point of origin to other cellular membranes.

Cell-Free System Reconstitution

The transfer of phosphatidylinositol between different membrane compartments has been successfully reconstructed in a cell-free system. mdpi.comportlandpress.com In these experiments, donor membrane vesicles were prepared containing [3H]myo-inositol-labeled PI, allowing researchers to track the movement of the lipid to acceptor membranes. mdpi.com This reconstitution was a critical step in dissecting the specific components and conditions required for the transfer process, isolating it from other cellular activities. mdpi.comfrontiersin.org

Efficiency of Endoplasmic Reticulum as a Donor

The endoplasmic reticulum (ER) is the primary site of de novo phosphatidylinositol synthesis in plant cells. annualreviews.orgbiorxiv.org Research confirms that membrane fractions enriched in ER are highly efficient donors of PI. mdpi.comportlandpress.com Specifically, an ER-enriched fraction was demonstrated to be a more effective donor than the broader microsomal membrane fraction from which it was derived, underscoring the ER's central role in supplying PI to other organelles. mdpi.comfrontiersin.orgnih.gov

Acceptor Specificity of Plasma Membrane Vesicles

The plasma membrane is a key destination for phosphatidylinositol, where it serves as a precursor for important signaling molecules. In cell-free assays, plasma membrane vesicles have been shown to be effective acceptors of PI from donor ER membranes. mdpi.com A notable finding is the specificity for membrane orientation; cytoplasmic side-out plasma membrane vesicles were more efficient acceptors than cytoplasmic side-in vesicles. mdpi.comportlandpress.com This suggests that the transfer occurs to the cytoplasmic leaflet of the plasma membrane, which is consistent with the localization of PI-metabolizing enzymes. mdpi.com The ER itself was also found to be an efficient acceptor, indicating that PI transfer can occur between leaflets of the ER membrane as well. mdpi.com

Independence from Cytosolic Proteins, ATP, and Vesicular Transport

A remarkable feature of the PI transfer observed in soya membrane fractions is its independence from several factors typically associated with intracellular transport. The process is not reliant on cytosolic proteins, including lipid transfer proteins (PITPs), which are known to facilitate lipid transport in other contexts. mdpi.comportlandpress.com Furthermore, the transfer does not require energy in the form of ATP or GTP. mdpi.comportlandpress.com This independence from energy and cytosolic factors distinguishes this mode of PI transfer from the well-characterized vesicular transport pathway, such as the one that moves proteins and lipids from the ER to the Golgi apparatus. mdpi.com While the transfer is dependent on time and temperature, its mechanism appears to be a direct, non-vesicular process. mdpi.comportlandpress.com

Role of Specific Phosphoinositide Species in Membrane Trafficking within Plant Cells

Phosphoinositides (PIs), the phosphorylated derivatives of phosphatidylinositol, are critical, low-abundance lipids that act as key regulators of membrane trafficking and signaling in plant cells. researchgate.netresearchgate.net They contribute to organelle identity and coordinate the complex flow of vesicles for processes like endocytosis and exocytosis. frontiersin.orgplos.org In soybean, the metabolism and binding of these lipids are tightly controlled by specific proteins that underscore their importance in cellular dynamics.

Phosphoinositides are involved in controlling the central machinery for membrane trafficking and protein sorting. researchgate.net This regulatory role has a direct impact on fundamental cellular activities such as establishing cell polarity and depositing materials for the cell wall. researchgate.net For instance, phosphatidylinositol-4-phosphate (B1241899) (PtdIns4P) is synthesized on vesicles of the trans-Golgi network (TGN) and is a precursor to phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P₂), which is crucial for trafficking events at the plasma membrane like exocytosis and endocytosis. researchgate.net Meanwhile, phosphatidylinositol-3-phosphate (PtdIns3P) is primarily involved in endomembrane trafficking, including autophagy and vacuolar functions. nih.govresearchgate.net

In soybean, specific proteins have been identified that highlight the functional importance of phosphoinositides. Two novel phosphoinositide-binding proteins, Ssh1p and Ssh2p, were discovered and are notable for their high-affinity binding to these lipids. oup.comnih.govplos.org These proteins are considered plant-specific phosphatidylinositol transfer protein (PITP) homologs. nih.govportlandpress.com While Ssh1p and Ssh2p share some sequence identity with yeast PITPs, they have distinct biochemical properties. oup.comnih.gov For example, Ssh2p can transfer PI but not phosphatidylcholine (PC), which is atypical for many PITPs, and Ssh1p shows no transfer activity in vitro, suggesting it may function primarily as a sensor or scaffold protein. oup.com The expression of these proteins is developmentally regulated, and Ssh1p has been shown to be phosphorylated in response to environmental stresses like hyperosmotic stress, implicating it in stress signaling pathways. oup.commolbiolcell.org

Furthermore, soybean possesses a family of phosphatidylinositol-specific phospholipase C (PI-PLC) enzymes. These enzymes hydrolyze PtdIns(4,5)P₂ to generate the second messengers diacylglycerol and inositol (B14025) 1,4,5-trisphosphate, playing a vital role in signal transduction related to plant development and abiotic stress responses. Genomic analysis has identified 12 GmPLC genes in soybean, with specific members showing differential expression in various tissues and under stress conditions such as high salinity. The localization of one of these enzymes, GmPLC10, to the plasma membrane further solidifies the role of phosphoinositide metabolism in regulating membrane functions at the cell surface.

| Phosphoinositide Species | Primary Location | Key Function in Membrane Trafficking | Relevant Soya Protein/Enzyme |

|---|---|---|---|

| Phosphatidylinositol (PI) | Endoplasmic Reticulum (ER) | Precursor for all phosphoinositides. researchgate.net Transferred to other membranes. mdpi.com | Ssh2p (PI Transfer Protein) oup.com |

| Phosphatidylinositol-4-Phosphate (PtdIns4P) | Trans-Golgi Network (TGN), Plasma Membrane | Precursor to PtdIns(4,5)P₂; involved in traffic from Golgi to plasma membrane. researchgate.net | - |

| Phosphatidylinositol-4,5-Bisphosphate (PtdIns(4,5)P₂) | Plasma Membrane | Regulates exocytosis, endocytosis, and cytoskeletal dynamics. researchgate.netresearchgate.net | GmPLC (Phospholipase C) |

| Phosphatidylinositol-3-Phosphate (PtdIns3P) | Endosomes | Regulates endomembrane trafficking, vacuolar sorting, and autophagy. nih.govresearchgate.net | - |

Phosphatidylinositol Flippases and Their Contribution to Membrane Asymmetry

The asymmetric distribution of lipids between the two leaflets of a biological membrane is a fundamental property of eukaryotic cells, essential for processes like vesicle formation, signal transduction, and maintaining membrane integrity. portlandpress.comresearchgate.net This asymmetry is actively established and maintained by lipid transporters, particularly P4-ATPases, also known as flippases. researchgate.netresearchgate.net

P4-ATPases are a family of pumps that use the energy from ATP hydrolysis to translocate specific phospholipids (B1166683) from the exoplasmic or luminal leaflet to the cytosolic leaflet of the membrane. portlandpress.comresearchgate.net In plants, these flippases are often called Aminophospholipid ATPases (ALAs). researchgate.netplos.org While phosphatidylinositol (PI) itself is a minor phospholipid, its localization, along with other lipids like phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE), is predominantly in the cytosolic leaflet of membranes like the plasma membrane. portlandpress.com This enrichment is crucial because the enzymes that phosphorylate PI to produce the various signaling phosphoinositides are located in the cytoplasm. mdpi.com

The action of flippases is a key contributor to this asymmetric arrangement. By actively pumping phospholipids inward, they create an imbalance in the number of lipid molecules between the two leaflets. plos.org This imbalance can induce membrane curvature, which is a critical initiating step for the budding of transport vesicles from organelles like the Golgi apparatus and in the process of endocytosis. mdpi.comfrontiersin.orgplos.org Studies in the model plant Arabidopsis thaliana have identified a family of 12 ALA proteins. plos.orgnih.gov For example, ALA3, which localizes to the Golgi, is involved in the formation of secretory vesicles required for growth. mdpi.com The activity of these plant flippases is essential for proper development, fertility, and responses to both biotic and abiotic stress. researchgate.net

Although direct studies on PI-specific flippases in soya are limited, the highly conserved nature of P4-ATPases across all eukaryotes, including plants, indicates their fundamental role. frontiersin.org The maintenance of PI on the cytosolic face of membranes by these flippases is a prerequisite for its phosphorylation and subsequent involvement in the vast array of signaling and membrane trafficking events that are vital for the life of the plant cell.

| Characteristic | Description | Significance |

|---|---|---|

| Mechanism of Action | ATP-dependent translocation of phospholipids from the exoplasmic/luminal to the cytosolic leaflet. researchgate.netresearchgate.net | Establishes and maintains the non-random, asymmetric distribution of lipids. portlandpress.com |

| Common Substrates | Phosphatidylserine (PS), Phosphatidylethanolamine (PE), Phosphatidylcholine (PC). researchgate.netnih.gov | Concentrates specific lipids like PS and PE on the cytosolic leaflet. portlandpress.com |

| Cellular Function | Induces membrane curvature, facilitates vesicle budding (secretion and endocytosis), and contributes to lipid signaling. mdpi.comfrontiersin.orgplos.org | Essential for membrane trafficking, cell growth, and stress responses. researchgate.net |

| Plant-Specific Name | Aminophospholipid ATPase (ALA). researchgate.netplos.org | Highlights the family of these transporters identified in plants like Arabidopsis. plos.org |

Phosphatidylinositol Signaling Pathways in Soya

General Principles of Phosphatidylinositol Signaling System

The phosphoinositide signaling system is a fundamental and highly conserved signal transduction mechanism in eukaryotes, including plants. tandfonline.combiopolymers.org.ua This system revolves around the phosphorylation and cleavage of phosphatidylinositol (PtdIns), a minor but crucial phospholipid component of cellular membranes. researchgate.net In response to various extracellular stimuli, PtdIns is phosphorylated by specific kinases to form polyphosphoinositides, such as phosphatidylinositol-4-phosphate (B1241899) (PI-4-P) and phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P₂). mdpi.com These molecules can act as signaling molecules themselves or serve as precursors for the generation of second messengers. nih.gov The central event in this pathway is the hydrolysis of PtdIns(4,5)P₂ by the enzyme Phospholipase C (PLC). plos.org

Receptor-Mediated Activation of Phospholipase C (PLC)

The activation of Phospholipase C (PLC) is a critical step that initiates the downstream signaling cascade. This activation is typically mediated by cell surface receptors that perceive extracellular signals. In plants, several types of receptors are implicated in activating PLC, including G-protein coupled receptors (GPCRs) and receptor-like kinases (RLKs). tandfonline.comnih.gov

In soybean, the genome contains a family of genes encoding phosphatidylinositol-specific PLC (PI-PLC). plos.org Studies have identified and characterized multiple GmPLC genes, with evidence suggesting their involvement in various cellular processes. plos.org For instance, analysis of low phytic acid soybean mutants has implicated a G-protein coupled receptor 1 (GCR1) in the phosphatidylinositol signaling pathway. frontiersin.org Furthermore, research on nodule formation in soybean has revealed that Nod factor receptor 1 (NFR1), a receptor-like kinase, can mediate the phosphorylation of proteins involved in the G-protein cycle, which in turn can influence PLC activity. oup.com The activation of mitogen-activated protein kinases (MAPKs) like GmMPK3 and GmMPK6 by receptor-like cytoplasmic kinases (RLCKs) also points towards a complex network of receptor-mediated signaling that can potentially lead to PLC activation. nih.govoup.com

The expression of several soybean PLC genes is induced by various stimuli, further supporting their role in receptor-mediated signaling. For example, specific GmPLC transcripts are upregulated in response to treatments with polyethylene (B3416737) glycol (PEG), sodium chloride (NaCl), and abscisic acid (ABA), indicating their activation in response to osmotic and hormonal signals perceived by cellular receptors. plos.org

Generation of Secondary Messengers (IP3 and DAG)

Upon activation, PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), a key event that generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). plos.orgfrontiersin.org IP₃ is a soluble molecule that diffuses into the cytosol, while DAG remains embedded in the plasma membrane. plos.org

In soybean, the production of these second messengers is a key step in signal transduction. For instance, studies on low phytic acid soybean mutants have shown that alterations in myo-inositol metabolism can lead to changes in inositol trisphosphate metabolism, highlighting the active generation of IP₃. frontiersin.org While direct measurements of DAG in response to specific stimuli in soybean are less documented, the presence and activation of PLC inherently imply the co-production of DAG alongside IP₃. plos.org However, it is important to note that in pathogen-challenged soybean cells, a decrease in IP₃ content has been observed, suggesting a complex regulation of PLC activity during plant-pathogen interactions. nih.gov

Downstream Signaling Cascades (e.g., Ca²⁺ signaling, PKC activation)

The generation of IP₃ and DAG triggers distinct downstream signaling cascades. IP₃ is primarily known to mobilize calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration. researchgate.net This Ca²⁺ signal acts as a ubiquitous second messenger that regulates a vast array of cellular processes through the activation of calcium-sensitive proteins.

In soybean, oligogalacturonides, which are plant cell wall fragments that act as signaling molecules, have been shown to induce transient elevations in cytosolic Ca²⁺. oup.com This Ca²⁺ transient is a critical early step in the signaling pathway. oup.com The increased cytosolic Ca²⁺ can then activate various downstream effectors, including Calcium-Dependent Protein Kinases (CDPKs). Soybean possesses a large family of CDPK genes, and these kinases are known to be involved in responses to both biotic and abiotic stresses. uniprot.orgembopress.org For example, GmCDPK17 has been shown to positively regulate plant resistance to common cutworm. uniprot.org

The other second messenger, DAG, is known in animal systems to activate Protein Kinase C (PKC). However, canonical PKC homologs are absent in plant genomes, including soybean. plos.org This suggests that DAG signaling in plants follows a different route. One major pathway for DAG in plants is its rapid phosphorylation by diacylglycerol kinase (DGK) to produce phosphatidic acid (PA). mdpi.com PA itself is a crucial signaling molecule involved in various stress responses. biopolymers.org.ua Additionally, proteins that are activated by DAG and are analogous to PKC in function, such as the Receptor for Activated C Kinase 1 (RACK1), are present in plants, including soybean. frontiersin.org RACK1 is a scaffolding protein that can interact with numerous signaling partners, thereby propagating the signal downstream. frontiersin.org

Integration of Soya Phosphatidylinositols in Plant Stress Responses and Development

Phosphatidylinositol signaling pathways are intricately integrated into the broader network of plant responses to environmental stresses and developmental cues. In soybean, these pathways are crucial for adapting to adverse conditions and for regulating normal growth processes.

Involvement in Oxidative Stress and Immune Responses

Phosphatidylinositol signaling is a key component of the plant's defense machinery against both abiotic and biotic stresses, which often involve the production of reactive oxygen species (ROS) and the activation of immune responses.

In soybean, the overexpression of certain GmPLC genes has been shown to enhance tolerance to drought and salt stress, conditions that are known to induce oxidative stress. mdpi.com For instance, transgenic soybean plants overexpressing GmPI-PLC7 exhibited increased tolerance to these stresses. mdpi.com Furthermore, in pathogen-challenged soybean cells, changes in IP₃ levels are observed, suggesting a role for phosphoinositide signaling in the response to pathogens. nih.gov A study on soybean cells showed that elicitors, which mimic pathogen attack, can trigger a PI-PLC-regulated oxidative burst. nih.gov The activation of MAPKs, such as GmMPK3 and GmMPK6, which are downstream of receptor-like kinases, is crucial for soybean basal immunity against pathogens like the soybean cyst nematode. nih.govoup.com This MAPK activation is linked to the phosphorylation of receptor-like cytoplasmic kinases, demonstrating a direct link between receptor-mediated signaling and immune responses that likely involves phosphoinositide-derived second messengers. nih.gov

Association with Plant Hormone Pathways

Phosphatidylinositol signaling pathways are closely interconnected with various plant hormone signaling networks, allowing for a coordinated response to developmental and environmental signals.

In soybean, there is clear evidence for crosstalk between phosphoinositide signaling and the abscisic acid (ABA) pathway. ABA is a key hormone in stress responses, and the expression of several soybean PLC genes is induced by ABA treatment. plos.org This suggests that PLC is a component of the ABA signaling cascade. Furthermore, low phytic acid soybean mutants, which have altered inositol phosphate (B84403) signaling, also show changes in ABA signaling, indicating a tight regulatory link. frontiersin.org

The auxin signaling pathway is also connected to phosphoinositide metabolism in soybean. Auxin has been shown to stimulate a phosphatidylinositol-myo-inositol exchange activity in soybean microsomes, suggesting a direct influence of this hormone on phosphatidylinositol turnover. nih.govnih.gov Moreover, phytic acid, a derivative of the inositol pathway, has been identified as a cofactor for the auxin receptor TIR1, further solidifying the link between these two pathways. frontiersin.org

There is also emerging evidence for the involvement of phosphoinositide signaling in cytokinin and brassinosteroid responses in soybean, although the specific molecular connections are still being elucidated. mdpi.comfrontiersin.org For example, GO analysis of proteins interacting with a key soybean developmental regulator, GmGS3-1, revealed an enrichment of components involved in GPCR signaling, which is implicated in cytokinin and phosphatidylinositol signal transduction. mdpi.com

Role in Plant Nodule Organogenesis

Phosphatidylinositol signaling plays a crucial role in the development of nitrogen-fixing root nodules in soybean, a symbiotic process initiated by rhizobial bacteria. The enzyme phosphatidylinositol 3-kinase (PI3K) is a key player in this developmental program, particularly during nodule organogenesis and the formation of the peribacteroid membrane. oup.com Research has demonstrated that PI3K activity is induced during the formation of soybean nodules and is closely associated with the extensive membrane proliferation required for this process. plos.orgtandfonline.compnas.org

Two distinct PI3K genes have been identified in soybean, each with a specific expression pattern during nodulation. oup.comtandfonline.com One gene is primarily expressed in the roots, and its expression is repressed during the initial stages of nodule formation, only to be reinduced in mature nodules. pnas.org In contrast, the second gene, which encodes a nodule-specific form of PI3K, is highly expressed in young, developing nodules (around 12-15 days old). pnas.org This period of high expression coincides with the rapid biogenesis of the peribacteroid membrane, which envelops the rhizobia bacteria (now termed bacteroids) and creates a specialized subcellular compartment essential for nitrogen fixation. pnas.orgtandfonline.com The enzyme produced by this gene specifically phosphorylates phosphatidylinositol at the D-3 position of the inositol ring, generating phosphatidylinositol 3-phosphate (PI3P). pnas.org

The involvement of PI3K extends to the very early stages of the soybean-rhizobium interaction. oup.com Pharmacological studies have shown that PI3K activity is implicated in processes such as root hair curling and the formation of infection threads, which are tubular structures that guide the bacteria into the root cortex. oup.com This highlights the importance of the PI3K signaling pathway in coordinating the complex cellular changes required to establish a successful symbiotic relationship. oup.comtandfonline.com

Table 1: Key PI3K Genes in Soybean Nodule Organogenesis

| Gene/Enzyme | Encoded Protein | Primary Expression Site | Role in Nodulation | Key Findings |

|---|---|---|---|---|

| SPI3K-5 | Root form of PI3K | Roots, Mature Nodules | General cellular functions; reinduced in mature nodules. | Expression is repressed during early nodule organogenesis. pnas.org |

Enhanced Disease Resistance Against Oomycete Pathogens

Phosphatidylinositol signaling is also integral to soybean's defense mechanisms, particularly against destructive oomycete pathogens like Phytophthora sojae. frontiersin.orgnih.gov Research has focused on the role of phosphatidylinositol-3-phosphate (PI3P), a key signaling lipid, in the interaction between the plant and the pathogen. frontiersin.orgnsf.gov Evidence suggests that some oomycete virulence effector proteins may rely on PI3P for their delivery into the host cell. frontiersin.org

To counteract this, researchers have developed transgenic soybean plants that express and secrete specific PI3P-binding proteins. frontiersin.orgnih.gov This strategy aims to interfere with the pathogen's ability to deliver its effectors, thereby bolstering the plant's defenses. frontiersin.org In one study, stable transgenic soybean lines were created to express and secrete two different PI3P-binding proteins, GmPH1 and VAM7. frontiersin.org These transgenic plants exhibited significantly reduced infection and enhanced resistance when challenged with P. sojae compared to control plants. frontiersin.orgnih.gov

Further analysis of these transgenic lines revealed that they appeared to be "primed" for defense. frontiersin.orgnsf.gov Even before being exposed to the pathogen, the plants showed increased levels of infection-associated transcripts, suggesting their defense systems were already on high alert. frontiersin.orgnih.gov Interestingly, the expression of these PI3P-binding proteins had differing effects on the plant's symbiotic relationship with nitrogen-fixing bacteria. frontiersin.org Soybean lines with the highest levels of GmPH1 transcripts showed a reduction in nodulation by Bradyrhizobium japonicum, which was associated with elevated levels of the plant hormone jasmonate-isoleucine. frontiersin.orgnih.gov In contrast, lines expressing the VAM7 transgene displayed normal nodulation, indicating that it is possible to enhance disease resistance without negatively impacting beneficial microbial interactions. frontiersin.orgnih.gov

Table 2: Effects of Expressing PI3P-Binding Proteins in Transgenic Soybean

| Transgene | Expressed Protein | Effect on Phytophthora sojae Resistance | Effect on Bradyrhizobium japonicum Nodulation | Associated Hormonal Changes |

|---|---|---|---|---|

| GmPH1 | PI3P-binding protein | Enhanced resistance frontiersin.orgnih.gov | Reduced in high-expression lines frontiersin.orgnih.gov | Elevated jasmonate-isoleucine frontiersin.org |

Interplay with Other Signaling Pathways (e.g., MAPK, FOXO)

The phosphatidylinositol signaling pathway does not operate in isolation; it intersects with other critical signaling networks to regulate growth, development, and stress responses in soybean.

Interplay with MAPK Signaling

A significant link exists between phosphoinositide signaling and the Mitogen-Activated Protein Kinase (MAPK) cascade, a central pathway in plant stress responses. bohrium.comresearchgate.net In soybean, phosphatidic acid (PA), a lipid second messenger that can be derived from the phosphatidylinositol pathway, has been shown to activate a wound-induced MAPK. bohrium.comresearchgate.net When soybean seedlings are wounded, there is a systemic increase in PA levels, which correlates with the activation of a 49-kDa MAPK. bohrium.com The inhibition of phospholipase D, an enzyme that produces PA, suppresses this wound-induced MAPK activation, demonstrating that PA is an essential upstream messenger in this response. bohrium.comresearchgate.net Furthermore, the direct application of exogenous PA to suspension-cultured soybean cells is sufficient to activate the MAPK. bohrium.comresearchgate.net While PA is the primary activator, slight activation of this protein kinase has also been observed with phosphatidylinositol itself. bohrium.com This establishes a clear signaling axis where phosphoinositide-derived messengers act upstream to trigger MAPK cascades in response to stresses like wounding.

Interplay with FOXO Signaling

The Forkhead box O (FOXO) family of transcription factors are crucial regulators of cellular processes including stress resistance, metabolism, and longevity. genome.jp The interplay between phosphatidylinositol signaling and FOXO is well-established and highly conserved across many organisms, from yeast to mammals. nih.gov The central mechanism involves the activation of PI3K, which generates PI3P and other phosphoinositides. nih.gov These lipids then lead to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). genome.jpnih.gov Once activated, Akt phosphorylates FOXO transcription factors. genome.jpnih.gov This phosphorylation event causes the FOXO proteins to be exported from the nucleus to the cytoplasm, which inhibits their ability to regulate the expression of their target genes. genome.jpnih.gov While this PI3K/Akt/FOXO signaling cassette is a fundamental regulatory module, specific, detailed research on its direct function and interplay with phosphatidylinositol signaling within soybean is an emerging area of study. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database does, however, list a calmodulin protein in Glycine max as being involved in both the phosphatidylinositol signaling system and the MAPK signaling pathway, suggesting a point of convergence. genome.jpgenome.jp

Soya Phosphatidylinositols in Health and Disease Research

Phosphatidylinositol and Disease Correlations in Mammalian Systems (General)

Phosphatidylinositols (PIs), a class of phospholipids (B1166683), are integral components of cellular membranes and play crucial roles in various signaling pathways. In mammalian systems, these molecules are involved in fundamental processes such as cell division, proliferation, and hormone expression. frontiersin.org The metabolism of PIs is critical for maintaining cellular homeostasis, and disruptions in PI signaling have been linked to a range of diseases.

Neurodegenerative Diseases (e.g., Alzheimer's, Bipolar Disorder)

Research suggests a connection between mood disorders like major depression and bipolar disorder and an increased risk of developing Alzheimer's disease later in life. medrxiv.org While the exact mechanisms are still under investigation, some studies point to shared biological abnormalities. medrxiv.org

In the context of Alzheimer's disease, studies have explored the neuroprotective potential of soya-derived phosphatidylinositol. Research using primary cultured rat hippocampal neurons indicated that amyloid-beta proteins, a hallmark of Alzheimer's, induce neurotoxicity through a disorder in phosphatidylinositol metabolism. nih.gov Soya-derived phosphatidylinositol was found to protect these neurons from this toxicity. nih.gov Further in vivo studies in transgenic mice expressing a human tau protein mutation demonstrated that intrahippocampal administration of soya-derived phosphatidylinositol could prevent neuronal degeneration induced by amyloid-beta peptides. nih.gov These findings suggest that exogenously applied soya phosphatidylinositol may help mitigate the toxic effects of amyloid-beta. nih.gov

Bipolar disorder, a condition characterized by significant mood fluctuations, is considered a neurodevelopmental disorder. nih.govathenaeumpub.com While distinct from neurodegenerative diseases like Alzheimer's in its typical onset, there is growing evidence of a relationship between the two. nih.govathenaeumpub.comnews-medical.net Some research has even proposed that late-life mood disorders could be early indicators of underlying neurodegenerative processes. news-medical.net

Cancers and Tumor Cell Cytotoxicity

Soya phosphatidylinositol has demonstrated selective cytotoxicity towards tumor cells. nih.govnih.gov Studies have shown that liposomes containing highly purified phosphatidylinositol from plant sources can selectively kill various cultured tumor cell lines while not affecting normal cells. nih.gov This cytotoxic effect appears to be specific to plant-derived PI, as PI from animal sources did not exhibit the same toxicity. nih.gov

The molecular composition of soybean phosphatidylinositol, which primarily contains linoleic acid, differs from its animal counterpart. nih.gov This difference is thought to be a factor in its selective anti-tumor activity. nih.gov Furthermore, some research has indicated that certain compounds found in soybeans, such as the isoflavone (B191592) genistein, may have anti-cancer properties by down-regulating the expression of genes involved in cell cycle progression. frontiersin.org

Inflammatory Diseases

Soya-derived compounds, including phosphatidylinositol, have been investigated for their anti-inflammatory properties. frontiersin.org In macrophages, soybean phospholipids, with phosphatidylinositol being a key component, have been shown to suppress the expression of inflammatory markers like IL-1β by inhibiting the NF-κB pathway. frontiersin.orgnih.gov This suggests a role for soya phosphatidylinositol in modulating inflammatory responses. Dietary intake of soy has been associated with a lower prevalence of inflammatory diseases, and various soy components are known to prevent the production of inflammatory mediators. frontiersin.org

Developmental Disorders

Phosphoinositide signaling is crucial for proper brain development, and mutations in genes that regulate this pathway have been linked to neurodevelopmental disorders. frontiersin.org While direct research on soya phosphatidylinositol's role in developmental disorders is limited, the fundamental importance of the phosphoinositide cycle in neuronal function underscores its potential relevance. frontiersin.orgnih.gov Research centers are actively investigating brain-based developmental disabilities to understand their causes and develop potential treatments. umcutrecht.nl

Immune Disorders

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamental to immune regulation, and its dysregulation can lead to immune disorders. nih.gov Germline variants in genes within the PI3K pathway have been identified as causes of inborn errors of immunity. nih.gov Soya-derived compounds have been shown to possess immunomodulatory effects. frontiersin.org For instance, soy phospholipids, particularly phosphatidylinositol, can inhibit the expression of certain inflammatory molecules in immune cells. frontiersin.org This suggests that soya phosphatidylinositol may play a role in modulating immune responses and could be relevant in the context of immune dysregulation.

Therapeutic and Biomedical Applications of Soya Phosphatidylinositols

Soya phosphatidylinositol and other soy-derived phospholipids have a range of therapeutic and biomedical applications. They are utilized as key excipients in pharmaceutical formulations, acting as emulsifiers, solubilizers, and components of liposomes for drug delivery. nih.gov

One notable application is in the context of hemophilia A. Soy phosphatidylinositol-containing lipid nanoparticles have been shown to prolong the plasma survival and enhance the hemostatic efficacy of recombinant factor VIII in animal models of the disease. nih.gov This suggests a potential for improving the treatment of this bleeding disorder.

Furthermore, soya phosphatidylinositol has been investigated for its potential in preventing nonalcoholic fatty liver disease (NAFLD). acs.org Studies in animal models have shown that dietary supplementation with soya PI can prevent the development of hepatic steatosis and improve insulin (B600854) sensitivity. acs.org These effects are attributed to an increase in serum adiponectin and the suppression of inflammatory gene expression in the liver. acs.org

The anti-inflammatory and cell-protective properties of soya phosphatidylinositol also contribute to its therapeutic potential in a variety of conditions, including cardiovascular diseases and metabolic disorders. americanchemicalsuppliers.com

Use in Lipid Nanoparticle Formulations for Drug Delivery

Soya phosphatidylinositol (PI) is a key component in the development of lipid-based nanoparticles for drug delivery. oncotarget.com These nanoparticles are engineered to carry therapeutic agents, and the inclusion of soya PI can influence the physical properties and biological performance of the delivery system. nih.gov Liposomes, which are vesicles composed of a lipid bilayer, can incorporate soya PI to create structural packing defects in phosphatidylcholine membranes. nih.govcarnabio.com This alteration in membrane structure is believed to permit a deeper penetration of therapeutic proteins into the lipid bilayer, a crucial factor for efficient drug loading and shielding of the protein from the external environment. carnabio.com The unique properties of soya PI, including its acyl chain composition, contribute to the formation of fluid phases in lipid membranes, which can be beneficial for the formulation of drug delivery vehicles. nih.gov

Research has demonstrated that incorporating soya phosphatidylinositol into lipid nanoparticles can significantly extend the plasma half-life and enhance the efficacy of therapeutic proteins like Factor VIII (FVIII), which is used in hemophilia A treatment. plos.orgmdpi.com In studies with B-domain-deleted (BDD) FVIII, associating the protein with PI-containing nanoparticles led to improved pharmacokinetic profiles. carnabio.commdpi.com

In a study involving hemophilia A dogs, the administration of PI-associated recombinant canine FVIII (PI-rcFVIII) resulted in a decreased clearance of approximately 25% and an increased plasma exposure of about 1.4-fold compared to the free protein. plos.org This enhancement in plasma survival was accompanied by prolonged improvements in whole blood clotting time and other hemostatic parameters. plos.org Similarly, in studies with hemophilia A mice, the association of human FVIII with PI-containing particles increased the circulation half-life from 1.82 hours for the free protein to 7.71 hours for the FVIII-PI complex. researchgate.net This nearly four-fold increase suggests that the lipid formulation reduces the catabolism of FVIII. researchgate.net

| Parameter | Animal Model | Improvement with PI Formulation | Source |

|---|---|---|---|

| Clearance | Hemophilia A Dogs | ~25-30% Decrease | plos.orgmdpi.com |

| Plasma Exposure (AUC) | Hemophilia A Dogs | ~1.4 to 1.7-fold Increase | plos.orgmdpi.com |

| Terminal Half-life | Hemophilia A Dogs | ~1.2-fold Increase | mdpi.com |

| Circulation Half-life | Hemophilia A Mice | ~4.2-fold Increase (from 1.82h to 7.71h) | researchgate.net |

A significant challenge in protein replacement therapy, such as with FVIII, is the development of inhibitory antibodies by the patient's immune system. carnabio.com Formulations using soya phosphatidylinositol-containing lipid nanoparticles have been shown to reduce the immunogenicity of these therapeutic proteins. carnabio.complos.org The proposed mechanism for this immune-shielding effect involves the deep penetration of the FVIII molecule into the lipid membrane of the nanoparticle. carnabio.com This positioning is believed to shield immunodominant epitopes, particularly in the A2 and C2 domains of FVIII, from recognition by the immune system, a phenomenon described as immunological ignorance. nih.govcarnabio.com By masking these critical regions, the PI-containing nanoparticles can decrease the antibody response against the therapeutic protein, potentially improving treatment outcomes for patients. carnabio.comresearchgate.net

Potential in Cancer Treatment and Cell Growth Modulation

Phosphatidylinositol derived from plants has been investigated for its potential role in cancer therapy, specifically for its ability to selectively target and kill tumor cells. nih.gov Unlike phosphatidylinositol from animal sources, which has a different fatty acid composition, soybean-derived PI has demonstrated cytotoxic effects against various cancer cell lines. nih.gov

Studies have shown that liposomes containing highly purified phosphatidylinositol from soybeans can selectively induce cytotoxicity in tumor cells while leaving normal cells unharmed. nih.gov In one study, these PI-containing liposomes were effective against 8 out of 9 cultured tumor cell lines but did not affect four different types of normal cells. This selective action suggests that the unique molecular structure of plant PI is a key determinant of its anti-tumor activity.

The distinct fatty acid composition of soybean PI is thought to be a primary reason for its selective cytotoxicity. nih.gov While animal PI predominantly contains stearic acid and arachidonic acid, soybean PI is rich in palmitic acid, stearic acid, and linoleic acid. nih.gov This difference in molecular species is a focus of investigation into the mechanism behind its targeted effect on cancer cells. nih.gov

| Cell Type | Effect of Plant PI Liposomes | Source |

|---|---|---|

| Tumor Cells (8 of 9 lines tested) | Cytotoxic (Cell Death) | |

| Normal Cells (4 types tested) | Non-toxic |

In the context of glioma, a type of malignant brain tumor, research has heavily focused on the phosphatidylinositol 3-kinase (PI3K) signaling pathway. carnabio.comnih.gov This intracellular pathway, which involves phosphorylated derivatives of phosphatidylinositol, is a central regulator of cell proliferation, growth, and survival and is frequently found to have abnormalities in gliomas. carnabio.comnih.gov

Studies have investigated the effects of inhibiting the PI3K pathway as a therapeutic strategy for glioma. nih.gov The use of specific PI3K inhibitors, such as PI-103, has been shown to modulate the growth of human glioma cells. nih.gov Treatment with PI-103 can lead to a reversible G1 cell cycle arrest, effectively halting the proliferation of the cancer cells without inducing significant cell death (apoptosis). nih.gov This cytostatic effect is consistent with observed changes in the expression of genes that regulate the cell cycle. nih.gov Therefore, the modulation of glioma cell growth in research is primarily associated with targeting the PI3K signaling cascade with inhibitor drugs rather than the direct application of external soya phosphatidylinositol. carnabio.commdpi.comnih.gov

Advanced Research Methodologies for Studying Soya Phosphatidylinositols

Mass Spectrometry-Based Techniques for Phosphatidylinositol Analysis

Mass spectrometry is a premier analytical technique for lipidomics, offering the sensitivity and structural detail required to analyze complex phospholipid profiles like those found in soya. researchgate.netcreative-proteomics.com It enables the accurate determination of molecular weights and the elucidation of molecular structures, which is critical for identifying individual phosphatidylinositol species. creative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for analyzing polar molecules such as phosphatidylinositols. creative-proteomics.com The process involves dissolving the sample in a solvent, which is then sprayed through a high-voltage needle to create charged droplets. jst.go.jp As the solvent evaporates, ions are released and guided into the mass spectrometer for analysis.

For PI analysis, ESI-MS is typically conducted in negative-ion mode. researchgate.netnih.govacs.org This is because the phosphate (B84403) group in the PI headgroup easily loses a proton, forming a negatively charged deprotonated molecule ([M-H]⁻). researchgate.netnih.gov This method is highly sensitive and allows for the differentiation of various PI species based on their mass-to-charge ratio. creative-proteomics.com High-resolution instruments can provide accurate mass measurements, which helps in determining the elemental composition of the detected PI molecules. acs.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique effective for profiling intact phospholipids (B1166683). creative-proteomics.comwikipedia.org In this method, the soya lipid extract is mixed with a matrix material on a metal plate. wikipedia.org A pulsed laser irradiates the mixture, causing the desorption and ionization of the analyte molecules with minimal fragmentation. wikipedia.org

MALDI-MS is particularly useful for the rapid analysis and imaging of lipid distribution in tissue sections. osti.govmdpi.com While it is a powerful tool for visualizing the spatial arrangement of metabolites, its application for quantitative analysis can be limited by factors such as matrix effects and ionization efficiency. mdpi.comfrontiersin.orgkyushu-u.ac.jp The choice of matrix is a critical parameter for the successful analysis of phospholipids. frontiersin.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a robust platform for the comprehensive analysis of complex lipid mixtures from sources like soy protein isolate. researchgate.netnih.gov LC separates the different lipid classes and molecular species prior to their introduction into the mass spectrometer, which reduces ion suppression and allows for more accurate identification and quantification. phospholipid-research-center.com

Hydrophilic Interaction Chromatography (HILIC) is a powerful chromatographic technique for separating polar compounds. sigmaaldrich.comlongdom.org It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is gradually decreased. sigmaaldrich.com This method is highly effective for separating phospholipid classes based on the polarity of their headgroups. researchgate.netresearchgate.net In the context of soya lipids, HILIC can effectively separate phosphatidylinositols from other abundant phospholipids like phosphatidylcholines and phosphatidylethanolamines, enabling more focused analysis. researchgate.netresearchgate.net The use of HILIC is advantageous as its mobile phases are compatible with ESI-MS. researchgate.netelementlabsolutions.com

Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique renowned for its high sensitivity and specificity in quantifying molecules within complex mixtures. proteomics.com.auproteomics.com.au It is performed on a triple quadrupole mass spectrometer, where the first quadrupole selects a specific precursor ion (the parent molecule), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion (a daughter ion) for detection. proteomics.com.aumdpi.com

This highly specific filtering allows for the precise quantification of target phosphatidylinositol species, even at low concentrations, by minimizing background noise. proteomics.com.auresearchgate.net By creating scheduled MRM methods, where transitions are monitored only around the expected elution time of the analyte, hundreds of lipid species can be quantified in a single run. phospholipid-research-center.comnih.gov

The structural diversity of phosphatidylinositols is largely due to the different fatty acyl chains attached to the glycerol (B35011) backbone. Tandem mass spectrometry (MS/MS) is crucial for identifying these specific structures. researchgate.netunimi.it When the precursor PI ion is fragmented, it produces a pattern of product ions that reveals the identity of the attached fatty acyl chains. researchgate.netacs.org

For instance, in negative-ion mode, fragmentation of a PI molecule will yield prominent ions corresponding to the carboxylate anions of the fatty acids at the sn-1 and sn-2 positions. nih.gov Analyzing these fragments allows researchers to determine the specific acyl chain composition, such as PI(16:0/18:2) or PI(18:2/18:2). Research on soybean seeds using HILIC combined with mass spectrometry has successfully identified numerous PI and lysophosphatidylinositol (LPI) molecular species. researchgate.net One study identified 17 distinct PI species and 6 LPI species in soybean seeds. researchgate.net

Table 1: Common Phosphatidylinositol (PI) and Lyso-Phosphatidylinositol (LPI) Molecular Species Identified in Soya

This table presents examples of PI and LPI molecular species that have been identified in soya-derived materials, highlighting the diversity of acyl chain compositions. Data is compiled from lipidomic analyses. researchgate.netresearchgate.net

| Lipid Class | Molecular Species | Acyl Chain Composition |

| PI | PI(34:1) | 16:0/18:1 |

| PI | PI(34:2) | 16:0/18:2 |

| PI | PI(36:2) | 18:0/18:2 or 18:1/18:1 |

| PI | PI(36:3) | 18:1/18:2 |

| PI | PI(36:4) | 18:2/18:2 |

| PI | PI(36:5) | 18:2/18:3 |

| LPI | LPI(16:0) | 16:0 |

| LPI | LPI(18:0) | 18:0 |

| LPI | LPI(18:1) | 18:1 |

| LPI | LPI(18:2) | 18:2 |

Table 2: Comparison of Mass Spectrometry Techniques for Soya Phosphatidylinositol Analysis

This table summarizes the primary applications and key features of the discussed mass spectrometry techniques for the analysis of soya phosphatidylinositols.

| Technique | Primary Application | Key Features |

| ESI-MS | Identification & Profiling | Soft ionization, ideal for polar molecules, high sensitivity in negative-ion mode. creative-proteomics.com |

| MALDI-MS | Profiling & Imaging | High throughput, tolerant of complex mixtures, enables spatial visualization of lipids. creative-proteomics.comosti.gov |

| LC-MS/MS | Separation & Quantification | Combines chromatographic separation with mass analysis for high specificity and reduced ion suppression. researchgate.netchromatographyonline.com |

| HILIC | Separation of Polar Lipids | Separates phospholipid classes based on headgroup polarity, compatible with MS. sigmaaldrich.comresearchgate.net |

| MRM | Targeted Quantification | Highly sensitive and specific for quantifying known target molecules in complex samples. proteomics.com.auproteomics.com.au |

Characterization of Modified Phosphatidylinositols (e.g., Nitrated, Nitroxidized)

Under conditions of nitroxidative stress, phospholipids like those found in soy are susceptible to modification by reactive nitrogen species (RNS). The characterization of these modified phosphatidylinositols is crucial for understanding their roles in cellular signaling and pathology.

Detailed Research Findings: